molecular formula C13H18BrNO B2692369 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine CAS No. 1341121-00-3

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine

Cat. No. B2692369
CAS RN: 1341121-00-3
M. Wt: 284.197
InChI Key: DRMIWYJJHCVQOK-UHFFFAOYSA-N
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Description

“4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine” is a chemical compound with the molecular formula C13H18BrNO . It is also known as “[4-(3-bromophenyl)oxan-4-yl]methanamine hydrochloride” with the molecular formula C12H16BrNO•HCl and a molecular weight of 306.63 .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C13H18BrNO . This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

Research by Harrison et al. (2001) investigated a compound structurally related to 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine. This compound, an orally active, water-soluble neurokinin-1 receptor antagonist, showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential of such compounds in developing treatments for conditions related to these receptors (Harrison et al., 2001).

Investigation in Metabolic Pathways

Carmo et al. (2005) studied 4-Bromo-2,5-dimethoxyphenethylamine, a psychoactive designer drug, to understand its metabolism in various species, including humans. Their study highlights the importance of understanding the metabolic pathways of compounds like this compound for assessing their potential toxic effects (Carmo et al., 2005).

Synthesis and Structural Analysis

Kwong et al. (2017) conducted a study focusing on the synthesis of biphenyl-based compounds for pharmaceutical uses, which relates to the structural characteristics of this compound. This research underscores the importance of understanding the chemical synthesis and molecular structure for developing effective pharmaceutical compounds (Kwong et al., 2017).

Environmental Impact Assessment

Manasfi et al. (2015) explored the environmental impact of oxybenzone, a compound used in sunscreens, which reacts with bromine in swimming pools. This study, though not directly related, provides insight into how brominated compounds like this compound might interact in environmental settings, highlighting the importance of assessing environmental impact (Manasfi et al., 2015).

Mechanism of Action

The mechanism of action of “4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on its intended use or application .

Safety and Hazards

According to a safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

Future Directions

The future directions for “4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine” are not specified in the sources I found. Future directions would typically depend on the current applications and research findings related to this compound .

properties

IUPAC Name

[4-[(3-bromophenyl)methyl]oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-3-1-2-11(8-12)9-13(10-15)4-6-16-7-5-13/h1-3,8H,4-7,9-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMIWYJJHCVQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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